N-(7-Chloro-3,4-dihydro-2H-chromen-6-yl)prop-2-enamide
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Description
“N-(7-Chloro-3,4-dihydro-2H-chromen-6-yl)prop-2-enamide” is a compound that belongs to the class of coumarins or benzopyran-2-ones . These compounds are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of coumarin systems, including “N-(7-Chloro-3,4-dihydro-2H-chromen-6-yl)prop-2-enamide”, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Molecular Structure Analysis
The molecular structure of “N-(7-Chloro-3,4-dihydro-2H-chromen-6-yl)prop-2-enamide” is based on the coumarin ring . The name of 2H- and 4H-chromenes depends on the arrangement of sp3 carbon associated with the ring oxygen . The 4H-chromen-4-one and 2H-chromen-2-one patterns are tracked once sp3 carbon is substituted by a carbonyl function .Chemical Reactions Analysis
The chemical reactions involving “N-(7-Chloro-3,4-dihydro-2H-chromen-6-yl)prop-2-enamide” are part of the broader study of coumarin systems . The reactions are carried out in classical and non-classical conditions, particularly under green conditions .Future Directions
The future directions for the study of “N-(7-Chloro-3,4-dihydro-2H-chromen-6-yl)prop-2-enamide” and similar compounds lie in the continued exploration of their synthesis methods and biological properties . The development of green synthesis methods and the investigation of their potential biological activities are areas of ongoing research .
properties
IUPAC Name |
N-(7-chloro-3,4-dihydro-2H-chromen-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-2-12(15)14-10-6-8-4-3-5-16-11(8)7-9(10)13/h2,6-7H,1,3-5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWBPTVGFCYGKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C2C(=C1)CCCO2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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